16,16-Dimethylprostaglandin F2alpha is a synthetic analog of prostaglandin F2alpha, a naturally occurring compound involved in various physiological processes, particularly in reproductive biology. Prostaglandins are lipid compounds that play significant roles in inflammation, smooth muscle contraction, and the regulation of blood flow. This specific compound is noted for its enhanced metabolic stability compared to its natural counterpart, making it a subject of interest in both pharmacological research and therapeutic applications.
16,16-Dimethylprostaglandin F2alpha is classified under the prostaglandin family, specifically as a synthetic derivative of prostaglandin F2alpha. The compound is identified by its CAS number 39746-23-1. It is primarily synthesized for research purposes and is not approved for therapeutic use in humans but has been studied for its potential applications in veterinary medicine and reproductive health.
The synthesis of 16,16-Dimethylprostaglandin F2alpha has evolved over the years, with several notable methods developed:
16,16-Dimethylprostaglandin F2alpha participates in various chemical reactions typical of prostaglandins:
The mechanism of action of 16,16-Dimethylprostaglandin F2alpha primarily involves its interaction with FP receptors located on target tissues, such as uterine smooth muscle cells:
16,16-Dimethylprostaglandin F2alpha has several applications in scientific research:
16,16-Dimethylprostaglandin F2α (16,16-dimethyl PGF2α) is a synthetic prostaglandin analog with the molecular formula C₂₂H₃₈O₅ and a molecular weight of 382.5 g/mol. Its IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid. The compound features a cyclopentane core with three chiral hydroxyl groups (at C-9, C-11, and C-15) and two alkenyl side chains. The defining structural modification is the addition of two methyl groups at the C16 position of the ω-chain, replacing hydrogen atoms. This creates a sterically hindered quaternary carbon (C16), altering the molecule’s conformational flexibility and electronic distribution. The α-chain retains a carboxylic acid terminus, while the ω-chain terminates in a dimethylated hydrocarbon tail [2] [7].
Structurally, 16,16-dimethyl PGF2α diverges from native PGF2α through deliberate methylation at C16. This modification confers resistance to enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH), the primary catabolic enzyme for prostaglandins. Compared to other analogs:
Table 1: Structural Comparison of PGF2α Analogs
Compound | Modification Site | Key Structural Feature | Enzymatic Stability |
---|---|---|---|
Native PGF2α | None | β-hydroxyketone ω-chain | Low |
16,16-Dimethyl PGF2α | C16 of ω-chain | Quaternary carbon (C16) | High |
Bimatoprost | C1 of ω-chain | Ethylamide terminus | High |
17-Phenyl PGF2α | C17 of ω-chain | Aromatic ring | Moderate |
Binding studies reveal 16,16-dimethyl PGF2α exhibits ~159% higher affinity for the FP receptor than native PGF2α in ovine luteal cells, attributed to optimized van der Waals interactions with the hydrophobic receptor pocket. However, it shows reduced activity at EP receptors compared to E-series prostaglandin analogs like 16,16-dimethyl PGE2 [2] [7].
Synthesis of 16,16-dimethyl PGF2α leverages both chemoenzymatic and transition-metal-catalyzed strategies to address stereochemical complexity:
Table 2: Synthetic Methods for Prostaglandin Analogs
Method | Key Step | Yield | Scale | Advantage |
---|---|---|---|---|
Chemoenzymatic (CHMO) | Baeyer-Villiger oxidation | 95% ee | 100 g | Scalable, high enantioselectivity |
Nickel Reductive Coupling | C–C bond formation at C8-C12 | 52% | 10-gram scale | Avoids Corey lactone |
Metathesis (Patent Route) | Ring-closing olefin metathesis | ~60% | Not reported | Shortens steps |
Recent patents describe ring-closing metathesis to construct the cyclopentane core, bypassing traditional lactone intermediates. This route utilizes Grubbs catalysts for cyclization, though yields remain moderate [8].
The C16 dimethyl group fundamentally alters the compound’s pharmacokinetic and pharmacodynamic profile:
In vitro, 16,16-dimethyl PGF2α demonstrates 10-fold greater potency than PGF2α in inhibiting brite adipocyte formation at 1 μM, confirming bioactivity retention despite metabolic stabilization [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7